Methyl 5-bromo-3-(difluoromethyl)picolinate
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Overview
Description
Methyl 5-bromo-3-(difluoromethyl)picolinate is a chemical compound with the molecular formula C8H6BrF2NO2. It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a difluoromethyl group at the 3-position on the pyridine ring.
Preparation Methods
The synthesis of Methyl 5-bromo-3-(difluoromethyl)picolinate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available picolinic acid.
Bromination: The 5-position of the picolinic acid is brominated using bromine or a brominating agent under controlled conditions.
Difluoromethylation: The difluoromethyl group is introduced at the 3-position using a difluoromethylating reagent, such as difluoromethyl bromide, in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the final product, this compound
Chemical Reactions Analysis
Methyl 5-bromo-3-(difluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group, to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Scientific Research Applications
Methyl 5-bromo-3-(difluoromethyl)picolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-(difluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by forming stable complexes, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Methyl 5-bromo-3-(difluoromethyl)picolinate can be compared with other picolinic acid derivatives, such as:
Methyl 5-bromo-3-fluoropicolinate: Similar structure but with a fluorine atom instead of a difluoromethyl group.
Methyl 5-amino-6-bromo-3-(difluoromethyl)picolinate: Contains an amino group at the 5-position and a bromine atom at the 6-position.
Methyl 5-bromo-3-(trifluoromethyl)picolinate: Features a trifluoromethyl group instead of a difluoromethyl group
Properties
CAS No. |
1628915-68-3 |
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Molecular Formula |
C8H6BrF2NO2 |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
methyl 5-bromo-3-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)6-5(7(10)11)2-4(9)3-12-6/h2-3,7H,1H3 |
InChI Key |
GIAFCEMTVFTRKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)C(F)F |
Origin of Product |
United States |
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